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Executive Summary

Nirsevimab, marketed as Beyfortus and formerly known as MEDI8897, is a human recombinant
monoclonal antibody developed by AstraZeneca and Sanofi for the prevention of Respiratory
Syncytial Virus (RSV) lower respiratory tract disease in infants. The pivotal Phase Il clinical
trial for this antibody was named MELODY. This document provides a comprehensive technical
overview of nirsevimab, including its intellectual property landscape, mechanism of action, key
experimental data from clinical trials, and the methodologies employed in these studies.

Intellectual Property and Patents

The intellectual property surrounding nirsevimab is robust, with patents covering the antibody
itself, its formulation, and its method of use. These patents provide market exclusivity, which is
crucial for recouping the significant investment in research and development.

Key Patent Information:

Primary patents covering nirsevimab have been filed and granted in numerous jurisdictions,
with expected expiration dates ranging from 2028 to 2035.[1] Secondary patents, which cover
formulations and specific treatment regimens, have been filed with expiration dates extending
to 2038 and 2040.[1] One of the key patents for nirsevimab is U.S. Patent No. 10,689,437,
which has a stated expiration date of January 14, 2035.[2] An application has been submitted
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to extend the term of this patent based on the time spent in regulatory review by the U.S. Food
and Drug Administration (FDA).[2]

Patent Aspect Description Key Expiration Dates

Covers the specific amino acid )
Expected to expire between

Composition of Matter sequences of the nirsevimab
2028 and 2035.[1]

monoclonal antibody.

Protects the specific
Secondary patents extend to

Formulation pharmaceutical composition of
_ _ 2038.[1]
the nirsevimab drug product.
Covers the use of nirsevimab
for the prevention of RSV Secondary patents extend to
Method of Use )
lower respiratory tract 2040.[1]

infection.

Mechanism of Action

Nirsevimab provides passive immunity against RSV.[3] It is a fusion inhibitor that targets the
prefusion conformation of the RSV fusion (F) protein.[3][4] This protein is essential for the
virus's entry into host cells.

Detailed Mechanism:

» Binding to Prefusion F Protein: Nirsevimab specifically binds to a highly conserved epitope,
known as site @, on the prefusion F protein of both RSV A and B strains.[5][6]

« Inhibition of Conformational Change: This binding locks the F protein in its prefusion state,
preventing the conformational changes necessary for the fusion of the viral and host cell
membranes.[6]

» Blocking Viral Entry: By inhibiting membrane fusion, nirsevimab effectively blocks the virus
from entering the host's respiratory epithelial cells, thus neutralizing the virus.[3]

o Extended Half-Life: Nirsevimab has a modified Fc region with a triple amino acid substitution
(YTE), which extends its half-life, allowing for a single dose to provide protection for the
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entire RSV season.[4][5]
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Mechanism of Action of Nirsevimab

Key Experimental Data

The efficacy and safety of nirsevimab have been demonstrated in several key clinical trials,
most notably the Phase Il MELODY trial.

Efficacy Data

The primary endpoint in the MELODY trial was the incidence of medically attended RSV-
associated lower respiratory tract infection (LRTI) through 150 days post-injection.[7]
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. Nirsevimab Placebo Efficacy
Endpoint P-value Reference
Group Group (95% CI)
Medically
Attended
1.2% 5.0% 74.5% (49.6
RSV- <0.001 [7]
_ (12/994) (25/496) to 87.1)
Associated
LRTI
Hospitalizatio
n for RSV- 62.1% (-8.6
_ 0.6% (6/994) 1.6% (8/496) 0.07 [7]
Associated to 86.8)
LRTI

A pooled analysis of the MELODY and Phase 2b trials showed a statistically significant

reduction in hospitalizations.[8]

. Nirsevimab Placebo Efficacy
Endpoint P-value Reference
Group Group (95% CI)
RSV-
Associated 0.6% 2.7% 77.3% (50.3
o <0.001 [9]
Hospitalizatio  (9/1564) (21/786) to 89.7)
n (Pooled)

Pharmacokinetic Data

A population pharmacokinetic (PK) model was developed based on data from 2,683

participants across five clinical trials.[10][11]
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Parameter Value Covariates Reference
Body weight and
3.4 mL/day (fora5kg  postmenstrual age
Clearance (CL) ) ] [10][11]
infant) were primary
covariates.[10][11]
50 mg for infants <5 Weight-banded dosing
Dosing kg; 100 mg for infants ~ was found to be [10]
>5 kg appropriate.[10]
Mean Serum
_ 25.6 pg/mL (50/100
Concentration (Day [12]
mg dose)
151)
Mean Serum
) 33.2 pg/mL (200 mg
Concentration (Day [12]
dose)
151)
Parameter Nirsevimab Group Placebo Group Reference
Serious Adverse
6.8% (67/987) 7.3% (36/491) [7]
Events

Anti-Drug Antibodies

(ADA)

6.1% (58/951)

1.1% (5/473)

[7]

Experimental Protocols
MELODY Phase Il Trial Design

The MELODY trial (NCT03979313) was a randomized, double-blind, placebo-controlled study
to evaluate the efficacy and safety of nirsevimab in healthy late preterm and term infants.[7][13]
[14]
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MELODY Phase IlI Clinical Trial Workflow

o Participants: Healthy late preterm and term infants (=35 weeks gestational age) entering their
first RSV season.[7][14]

¢ Intervention: A single intramuscular injection of nirsevimab (50 mg for infants <5 kg, 100 mg
for infants =5 kg) or placebo.[15]

o Primary Efficacy Endpoint: Medically attended RSV-associated lower respiratory tract
infection through 150 days after injection.[7]

o RSV Confirmation: RSV infection was confirmed by reverse transcriptase-polymerase chain
reaction (RT-PCR) testing.[16]

o Pathogen Detection: In a post hoc analysis, nasopharyngeal swabs from infants with LRTI
were tested for 22 respiratory pathogens using the BioFire® Respiratory 2.1 Panel.[17]

Pharmacokinetic Analysis

e Methodology: A population PK model was developed using data from multiple clinical trials.
The model was a two-compartment model with first-order clearance and first-order
absorption following intramuscular administration.[10][11]

o Data Collection: A total of 8,987 PK observations from 2,683 participants were used to build
the final model.[10][11]

o Covariate Analysis: The model evaluated the influence of various covariates, including body
weight, age, race, and the presence of congenital heart disease or chronic lung disease, on
the pharmacokinetics of nirsevimab.[10][11]
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Anti-Drug Antibody (ADA) Assay

e Purpose: To evaluate the immunogenicity of nirsevimab.

» Methodology: While specific assay details are proprietary, ADA levels were analyzed at
baseline and at various time points post-dose (e.g., day 361) to assess the development of
antibodies against nirsevimab.[7] The impact of ADA on pharmacokinetics and safety was
also evaluated.[12][18]

Conclusion

Nirsevimab, the subject of the MELODY trial, represents a significant advancement in the
prevention of RSV in infants, supported by a strong intellectual property portfolio. Its
mechanism of action, which involves blocking viral entry by targeting the prefusion F protein,
has proven to be highly effective in clinical trials. The extensive data on efficacy, safety, and
pharmacokinetics provide a solid foundation for its use in the target population. The detailed
experimental designs of the clinical trials underscore the robustness of the evidence supporting
its approval and use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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